molecular formula C8H16ClNO2 B1379289 Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride CAS No. 1065334-12-4

Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1379289
CAS No.: 1065334-12-4
M. Wt: 193.67 g/mol
InChI Key: REODVNLVQIGMQY-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride is a chemical compound with diverse applications in scientific research. It is known for its unique properties that make it valuable in drug synthesis and catalysis.

Preparation Methods

The synthesis of Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride involves several steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of biological pathways and mechanisms.

    Medicine: It plays a role in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: The compound is used in catalysis and other industrial processes due to its unique chemical properties

Mechanism of Action

The mechanism of action of Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine-2-carboxylate: This compound shares a similar structure but differs in its functional groups and reactivity.

    Pyrrolidine-2,5-diones: These compounds have a different ring structure, leading to distinct chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various applications.

Properties

IUPAC Name

methyl 2-ethylpyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-8(7(10)11-2)5-4-6-9-8;/h9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REODVNLVQIGMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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